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Compound of Interest

Tert-butyl (4-
Compound Name:
hydroxyphenyl)carbamate

Cat. No.: B153034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-
butyl (4-hydroxyphenyl)carbamate, a key intermediate in various chemical syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for Tert-butyl (4-hydroxyphenyl)carbamate is C1:H1sNOs, with a
molecular weight of 209.24 g/mol . The structural and spectroscopic data are summarized in
the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCls):
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.19 d, J=8Hz 2H Ar-H
6.75 d, J=8Hz 2H Ar-H
6.40 bs 1H N-H
4.90 bs 1H O-H
1.51 s 9H -C(CH3)3

13C NMR (100 MHz, CDCls):[1]

Chemical Shift (6) ppm Assignment
153.63 C=0 (Carbamate)
152.12 Ar-C-O

130.84 Ar-C-N

121.71 Ar-C-H

115.75 Ar-C-H

80.46 -C(CHs)3

28.38 -C(CHs)s

Infrared (IR) Spectroscopy

The IR spectrum of Tert-butyl (4-hydroxyphenyl)carbamate exhibits characteristic absorption
bands corresponding to its functional groups. While a specific full spectrum data file is not
publicly available, the expected characteristic peaks are listed below based on the analysis of
its functional groups and data from similar compounds.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.benchchem.com/product/b153034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Functional Group Vibration Mode
~3400 (broad) O-H (Phenol) Stretching
~3300 N-H (Carbamate) Stretching
~1690-1710 C=0 (Carbamate) Stretching
~1510-1600 C=C (Aromatic) Stretching
~1230 C-O (Phenol) Stretching
~1160 C-N (Carbamate) Stretching

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

mlz lon

208.1 [M-H]~

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a BRUKER AVANCE Il 400 FT spectrometer,
operating at 400 MHz for *H NMR and 100 MHz for 13C NMR.[1]

Sample Preparation: A small quantity of Tert-butyl (4-hydroxyphenyl)carbamate was
dissolved in deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. Tetramethylsilane
(TMS) was used as an internal standard for chemical shift referencing (& = 0.00 ppm).

Data Acquisition and Processing:

e 1H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. A standard pulse sequence was used. The free induction decay (FID)
was Fourier transformed, and the resulting spectrum was phased and baseline corrected.
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e 13C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each unique carbon atom. A longer acquisition time and a
greater number of scans were typically required compared to *H NMR due to the lower
natural abundance of the 13C isotope. The FID was processed similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Instrumentation: IR spectra were recorded on a Shimadzu FTIR Affinity-1 Fourier Transform
Infrared spectrophotometer.[1]

Sample Preparation (KBr Pellet Method):

o A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e The homogeneous mixture was then transferred to a pellet-forming die.

o Apressure of several tons was applied using a hydraulic press to form a thin, transparent
KBr pellet containing the sample.

Data Acquisition:
e Abackground spectrum of the empty sample compartment was recorded.
e The KBr pellet was placed in the sample holder of the FTIR spectrometer.

e The sample spectrum was recorded over the range of 4000-400 cm~1. The final spectrum
was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: Electrospray lonization (ESI) mass spectrometry was performed on a suitable
ESI-MS instrument.

Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted
to the low pg/mL or ng/mL range with the same solvent or a solvent mixture compatible with the
ESI source (e.g., methanol/water).
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Data Acquisition (Negative lon Mode):

e The ESI source was operated in negative ion mode to detect the deprotonated molecule [M-
H]-.

e The sample solution was introduced into the mass spectrometer via direct infusion using a
syringe pump at a constant flow rate.

e The instrument parameters, including capillary voltage, cone voltage, and desolvation gas
flow and temperature, were optimized to achieve maximum ion intensity and stability.

e Mass spectra were acquired over a suitable m/z range to include the expected molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like Tert-butyl (4-hydroxyphenyl)carbamate.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.rsc.org [rsc.org]

 To cite this document: BenchChem. [Spectroscopic Data and Analysis of Tert-butyl (4-
hydroxyphenyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b153034#spectroscopic-data-nmr-ir-ms-for-tert-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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